N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide
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Overview
Description
“N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a thiophene ring substituted with cyano, ethyl, and methyl groups, as well as a dichlorophenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the cyano, ethyl, and methyl groups can be introduced through various substitution reactions.
Acetamide Formation: The dichlorophenyl group can be attached to an acetamide moiety through an amide bond formation reaction, such as the reaction of a dichlorophenyl acetic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, “N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of “N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide: can be compared with other acetamide derivatives, such as:
Uniqueness
The uniqueness of “This compound” lies in its specific substitution pattern on the thiophene ring and the presence of the dichlorophenyl acetamide moiety. These structural features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C16H14Cl2N2OS |
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Molecular Weight |
353.3 g/mol |
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C16H14Cl2N2OS/c1-3-10-9(2)22-16(12(10)8-19)20-15(21)7-11-13(17)5-4-6-14(11)18/h4-6H,3,7H2,1-2H3,(H,20,21) |
InChI Key |
MEIXRLIBOMUUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)CC2=C(C=CC=C2Cl)Cl)C |
Origin of Product |
United States |
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